
7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione is a synthetic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This compound is characterized by the presence of a bromine atom, two methyl groups, and a phenyl group attached to the indazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives with altered electronic properties.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the indazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione involves its interaction with specific molecular targets. The bromine atom and the indazole core play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, receptors, and enzymes involved in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Known for its anticancer and antiangiogenic properties.
2H-indazoles: These compounds have diverse applications in medicinal chemistry and materials science.
Uniqueness
7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties.
Propriétés
Numéro CAS |
62775-22-8 |
|---|---|
Formule moléculaire |
C15H13BrN2O2 |
Poids moléculaire |
333.18 g/mol |
Nom IUPAC |
7-bromo-6,6-dimethyl-1-phenyl-7H-indazole-4,5-dione |
InChI |
InChI=1S/C15H13BrN2O2/c1-15(2)13(16)11-10(12(19)14(15)20)8-17-18(11)9-6-4-3-5-7-9/h3-8,13H,1-2H3 |
Clé InChI |
YCCJCHYJLVSDEO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C2=C(C=NN2C3=CC=CC=C3)C(=O)C1=O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


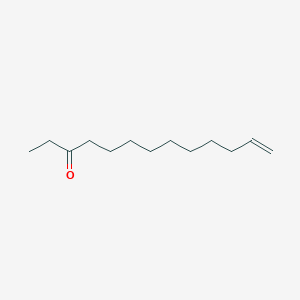

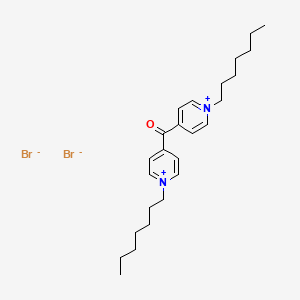

![2-[4-(2-Benzoyloxyethoxy)-2,3-dichloro-5,6-dicyanophenoxy]ethyl benzoate](/img/structure/B14511100.png)
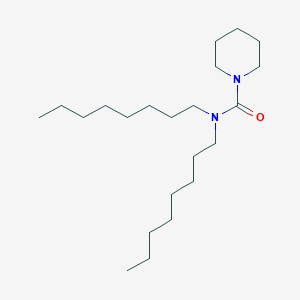
![(3S,9aS)-9-Methyl-3-phenyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14511108.png)
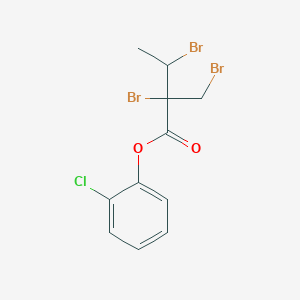
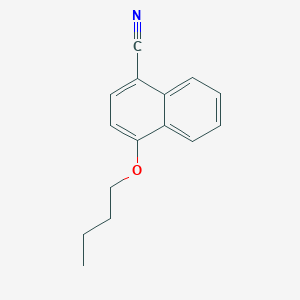
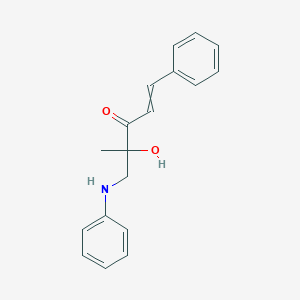
![3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one](/img/structure/B14511136.png)
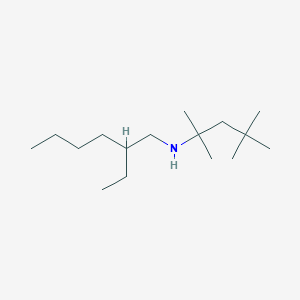

![1-[2-(4-Methylphenyl)ethyl]naphthalene](/img/structure/B14511155.png)
